Lipophilicity (LogP) Comparison: 2-Ethyl vs. 2-Methyl and 2-Propyl Analogs
1,3-Dioxan-5-ol, 2-ethyl- exhibits a calculated LogP value of 0.13, indicating a balance between hydrophilicity and lipophilicity . This is a key differentiator from its closest analogs: the 2-methyl derivative is significantly more hydrophilic with a calculated LogP of -0.26 [1], while the 2-propyl analog is more lipophilic with an estimated LogP of 0.36 [2]. This quantifiable difference in partition coefficient directly influences solubility profiles and membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.13 |
| Comparator Or Baseline | 2-Methyl-1,3-dioxan-5-ol: -0.26; 2-Propyl-1,3-dioxan-5-ol: 0.36 (estimated) |
| Quantified Difference | +0.39 logP units vs. 2-methyl; -0.23 logP units vs. 2-propyl |
| Conditions | Calculated partition coefficient (LogP) values from various computational and database sources. |
Why This Matters
The distinct LogP value of the 2-ethyl derivative positions it as a compound of intermediate polarity, which is critical for optimizing solubility and permeability in synthetic and biological applications, directly impacting experimental outcomes and procurement decisions.
- [1] Springer Materials. (n.d.). 2-methyl-1,3-dioxan-5-ol. Retrieved from https://materials.springer.com View Source
- [2] Flavscents. (n.d.). butyraldehyde cyclic acetal with glycerol (2-propyl-1,3-dioxan-5-ol). Retrieved from https://flavscents.com View Source
